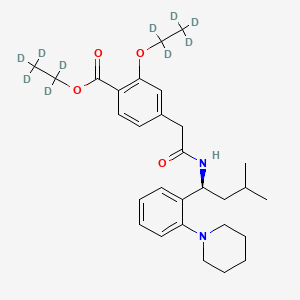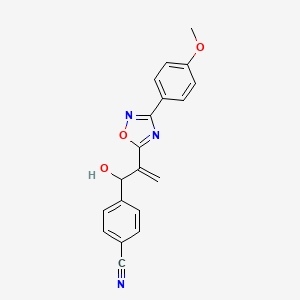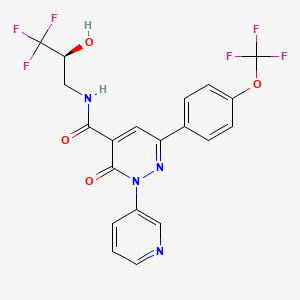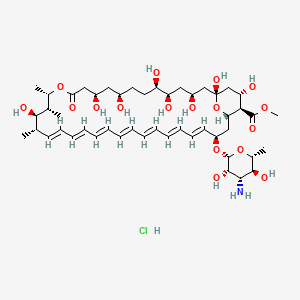
Quinocetone-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinocetone-D5 is a deuterium-labeled derivative of Quinocetone, a potent synthetic antimicrobial agent. Quinocetone is widely used in food-producing animals to improve feed efficiency and control dysentery. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinocetone-D5 can be synthesized through a multi-step process involving the introduction of deuterium atoms into the Quinocetone molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available Quinocetone.
Deuterium Exchange: The hydrogen atoms in Quinocetone are replaced with deuterium atoms using deuterated reagents under specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and cost-effectiveness. The process includes:
Bulk Synthesis: Large quantities of Quinocetone are subjected to deuterium exchange reactions.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum efficiency.
Quality Control: The final product undergoes rigorous quality control to ensure the desired deuterium labeling and purity.
Chemical Reactions Analysis
Types of Reactions: Quinocetone-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form deuterated quinoxaline-1,4-dioxide derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products:
Oxidation Products: Deuterated quinoxaline derivatives.
Reduction Products: Deuterated quinoxaline-1,4-dioxide derivatives.
Substitution Products: Various deuterated substituted quinoxaline derivatives.
Scientific Research Applications
Quinocetone-D5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and metabolic fate of Quinocetone.
Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Quinocetone in the body.
Industry: Applied in the development of new antimicrobial agents and feed additives
Mechanism of Action
Quinocetone-D5 exerts its effects through several mechanisms:
Antimicrobial Action: It inhibits bacterial DNA synthesis by binding to bacterial enzymes.
Oxidative Stress: this compound induces oxidative stress in cells, leading to the generation of reactive oxygen species.
Apoptosis: It triggers apoptosis in cells by activating mitochondrial pathways and inducing DNA damage
Comparison with Similar Compounds
Quinocetone-D5 is unique compared to other similar compounds due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Carbadox: Another quinoxaline derivative used as an antimicrobial agent.
Olaquindox: A quinoxaline derivative with similar antimicrobial properties.
Mequindox: A newer quinoxaline derivative with enhanced antimicrobial activity
This compound stands out due to its specific labeling, making it a valuable tool in scientific research for studying metabolic pathways and pharmacokinetics.
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(E)-1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14N2O3/c1-13-18(17(21)12-11-14-7-3-2-4-8-14)20(23)16-10-6-5-9-15(16)19(13)22/h2-12H,1H3/b12-11+/i2D,3D,4D,7D,8D |
InChI Key |
IOKWXGMNRWVQHX-XEDLNDPXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=[N+](C3=CC=CC=C3[N+](=C2C)[O-])[O-])[2H])[2H] |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C=CC3=CC=CC=C3)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)





![Methyl 4-[4-morpholin-4-yl-6-[4-(trideuteriomethoxycarbonylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B15143965.png)




